1-Azabicyclo[3.3.1]nonane
Overview
Description
1-Azabicyclo[331]nonane is a bicyclic organic compound characterized by a nitrogen atom incorporated into its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.3.1]nonane can be synthesized through various methods. One notable approach involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired ring system . Another method involves the one-pot tandem Mannich annulation of aromatic ketones, paraformaldehyde, and dimethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of multicomponent reactions and efficient catalytic systems could facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is known to catalyze the oxidation of alcohols to carbonyl compounds .
Common Reagents and Conditions:
Reduction and Substitution: Specific reagents and conditions for reduction and substitution reactions involving this compound are less documented but can be inferred from general organic chemistry principles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of alcohols using ABNO results in the formation of aldehydes and ketones .
Scientific Research Applications
1-Azabicyclo[3.3.1]nonane and its derivatives have diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.3.1]nonane derivatives, such as 3,7-diazabicyclo[3.3.1]nonane, involves modulation of AMPA receptors. These compounds act as positive allosteric modulators, enhancing receptor activity and influencing cognitive functions and memory . The molecular targets include the AMPA receptor binding sites, and the pathways involved are related to glutamatergic neurotransmission .
Comparison with Similar Compounds
1-Azabicyclo[3.3.1]nonane can be compared with other bicyclic compounds such as:
2-Azabicyclo[3.3.1]nonane: Similar in structure but differs in the position of the nitrogen atom.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains oxygen and sulfur atoms, offering different chemical properties.
3,7-Diazabicyclo[3.3.1]nonane: Contains two nitrogen atoms, used as modulators of AMPA receptors.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-8-4-2-6-9(5-1)7-8/h8H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEHIMDNLRASDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN(C1)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548606 | |
Record name | 1-Azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280-77-3 | |
Record name | 1-Azabicyclo[3.3.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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